molecular formula C11H11NO B3048053 (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone CAS No. 15431-85-3

(2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Cat. No.: B3048053
CAS No.: 15431-85-3
M. Wt: 173.21 g/mol
InChI Key: KUGDOHYKOXCGOR-UHFFFAOYSA-N
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Description

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is a heterocyclic organic compound with the molecular formula C11H11NO It is characterized by a pyrroline ring fused to a phenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone typically involves the reaction of pyrroline derivatives with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrroline ring attacks the carbonyl carbon of benzoyl chloride, forming the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the activity of the target proteins. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the phenyl group and the methanone linkage significantly influences its interaction with molecular targets, making it a valuable compound for various applications .

Biological Activity

(2,5-Dihydro-1H-pyrrol-1-yl)(phenyl)methanone, a compound with the molecular formula C11_{11}H11_{11}NO and a molecular weight of 173.21 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes findings from various studies to present an overview of the compound's biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves a cyclization reaction between benzamide and 1,4-dichlorobut-2-ene in the presence of potassium hydroxide (KOH) and tetra-n-butylammonium bromide (TBAB) as a catalyst. The resulting compound is characterized using techniques such as NMR spectroscopy, confirming its structure through distinct chemical shifts observed in both 1H^{1}H and 13C^{13}C NMR spectra .

Overview

The antimicrobial activity of this compound has been evaluated against various bacterial and fungal strains. Preliminary screening indicated that this compound exhibits significant antibacterial properties, particularly against:

  • Bacteria :
    • Staphylococcus aureus ATCC 25923
    • Escherichia coli ATCC 25922
    • Pseudomonas aeruginosa ATCC 27853
  • Fungi :
    • Candida albicans MTCC 227
    • Aspergillus flavus

The compound was tested using standard agar diffusion methods, where zones of inhibition were measured to determine efficacy .

Results Summary

MicroorganismZone of Inhibition (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli18High
Pseudomonas aeruginosa12Low
Candida albicans14Moderate
Aspergillus flavus10Low

These results suggest that this compound has promising antimicrobial properties, especially against gram-negative bacteria like E. coli.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has shown potential antioxidant activity. This was assessed using DPPH radical scavenging assays where the compound demonstrated a dose-dependent response:

Concentration (µg/mL)% Scavenging Activity
1025
5055
10078

At a concentration of 100 µg/mL, the compound exhibited significant antioxidant activity, indicating its potential role in combating oxidative stress .

Study on Antimicrobial Efficacy

In a study published by Eswarappa et al., the compound was tested alongside several derivatives for their antimicrobial efficacy. The results indicated that modifications to the pyrrole ring could enhance activity against specific pathogens. For instance, substituents on the phenyl ring were found to influence both potency and spectrum of activity .

Antioxidant Mechanism Investigation

Research conducted by Barluenga et al. explored the mechanisms underlying the antioxidant effects of pyrrole derivatives. The study suggested that the presence of the pyrrole moiety could facilitate electron donation to free radicals, thereby stabilizing them and preventing cellular damage .

Properties

IUPAC Name

2,5-dihydropyrrol-1-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGDOHYKOXCGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460104
Record name 1H-Pyrrole, 1-benzoyl-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15431-85-3
Record name 1H-Pyrrole, 1-benzoyl-2,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

121 g (1 mol) of benzamide in 3 l of toluene are introduced initially, 200 g of powdered potassium hydroxide are introduced with stirring, 32 g (0.1 mol) of tetrabutylammonium bromide are added and the mixture is heated to 40° C. 243 g (1 mol) of 88% cis-1,4-dibromo-2-butene are then added dropwise in such a way that the internal temperature does not exceed 60° C. The mixture is stirred for another 5 hours at 50° C., then poured into water, and the organic phase is separated off, washed with water, dried and concentrated. The residue is distilled under reduced pressure.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
243 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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